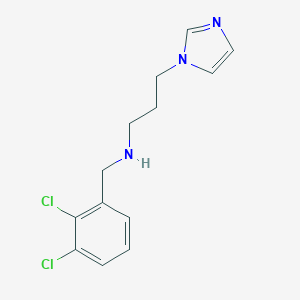![molecular formula C20H16ClN7O3 B267895 10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B267895.png)
10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, commonly known as TACN, is a cyclic peptide that has gained attention in the scientific community due to its unique structural and biological properties. TACN has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mécanisme D'action
The mechanism of action of TACN is not fully understood, but it is believed to involve the formation of a complex with metal ions. TACN has been shown to bind to various metal ions, including copper, nickel, and zinc. The binding of TACN to metal ions is thought to be responsible for its catalytic activity and its ability to selectively bind to certain receptors.
Biochemical and Physiological Effects:
TACN has been shown to have various biochemical and physiological effects. In vitro studies have shown that TACN can inhibit the growth of cancer cells and induce apoptosis. TACN has also been shown to have anti-inflammatory and antioxidant properties. In vivo studies have shown that TACN can reduce the severity of arthritis in rats and improve cognitive function in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TACN in lab experiments is its high catalytic activity. TACN has been shown to be a highly efficient catalyst for various reactions, making it a valuable tool for synthetic chemists. However, the synthesis of TACN can be challenging, and the yield of the synthesis can vary depending on the method used and the purity of the starting materials. Additionally, the binding of TACN to metal ions can be affected by various factors, including pH and the presence of other ligands.
Orientations Futures
There are several future directions for the study of TACN. One potential direction is the development of TACN-based drug delivery systems. TACN has been shown to selectively bind to certain receptors, making it a promising candidate for targeted drug delivery. Another potential direction is the study of TACN in biological systems. TACN has been shown to have various biochemical and physiological effects, and further studies are needed to understand its mechanism of action and potential therapeutic applications. Finally, the development of new synthetic methods for TACN could lead to improved yields and purity, making it a more valuable tool for synthetic chemists.
Méthodes De Synthèse
TACN has been synthesized using various methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The solid-phase peptide synthesis involves the stepwise addition of amino acids to a resin-bound peptide chain, while solution-phase peptide synthesis involves the synthesis of the peptide in solution. The synthesis of TACN involves the coupling of protected amino acids, followed by deprotection and cyclization. The yield of TACN synthesis varies depending on the method used and the purity of the starting materials.
Applications De Recherche Scientifique
TACN has been studied for its potential applications in various scientific fields. One of the main applications of TACN is in the field of catalysis. TACN has been found to be a highly efficient catalyst for various reactions, including the oxidation of alcohols and the reduction of nitroarenes. TACN has also been studied for its potential applications in drug delivery systems and as a molecular imaging agent. TACN has been shown to selectively bind to certain receptors, making it a promising candidate for targeted drug delivery and molecular imaging.
Propriétés
Nom du produit |
10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
|---|---|
Formule moléculaire |
C20H16ClN7O3 |
Poids moléculaire |
437.8 g/mol |
Nom IUPAC |
10-(4-chlorophenyl)-8-(2,5-dimethoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one |
InChI |
InChI=1S/C20H16ClN7O3/c1-30-12-7-8-14(31-2)13(9-12)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18,26-27H,1-2H3 |
Clé InChI |
IBXJIWAOUYQEHR-UHFFFAOYSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl |
SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl |
SMILES canonique |
COC1=CC(=C(C=C1)OC)C2C3=C(N=NC(=O)C3=NC4=NNNN24)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Benzyloxy)-5-chloro-3-methoxybenzyl]amino}-2-methyl-1-propanol](/img/structure/B267813.png)
![2-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B267816.png)

![N-{3-[(2-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B267819.png)

![4-{2-[(2-Phenylpropyl)amino]ethyl}benzenesulfonamide](/img/structure/B267831.png)

![N-{4-[(4-methylbenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B267833.png)
![3-[(2-Chlorobenzyl)amino]-1-adamantanol](/img/structure/B267835.png)
![N-(tert-butyl)-2-(4-{[(3-hydroxy-1-adamantyl)amino]methyl}phenoxy)acetamide](/img/structure/B267836.png)
![3-[(4-Bromobenzyl)amino]-1-adamantanol](/img/structure/B267837.png)
![1-{3-[(Cyclohexylmethyl)amino]propyl}pyrrolidin-2-one](/img/structure/B267839.png)
![1-[3-(Benzylamino)propyl]pyrrolidin-2-one](/img/structure/B267840.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B267841.png)